Entellan

Catalog No.
S1895990
CAS No.
25608-33-7
M.F
C13H22O4
M. Wt
242.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Entellan

CAS Number

25608-33-7

Product Name

Entellan

IUPAC Name

butyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate

Molecular Formula

C13H22O4

Molecular Weight

242.31 g/mol

InChI

InChI=1S/C8H14O2.C5H8O2/c1-4-5-6-10-8(9)7(2)3;1-4(2)5(6)7-3/h2,4-6H2,1,3H3;1H2,2-3H3

InChI Key

WHLPIOPUASGRQN-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C(=C)C.CC(=C)C(=O)OC

Canonical SMILES

CCCCOC(=O)C(=C)C.CC(=C)C(=O)OC

Entellan is a rapid embedding agent primarily used in microscopy for the preparation of dehydrated microscopic samples. It is composed of a mixture of synthetic resins dissolved in xylene, which allows for quick embedding and long-term preservation of samples without color changes or degradation. The compound has a neutral acid number of less than 2.50 and features a refractive index ranging from 1.490 to 1.500, making it suitable for various microscopic applications .

Physical Properties

  • Setting Time: Approximately 20 minutes at room temperature.
  • Intrinsic Color: Colorless and transparent.
  • Heat Resistance: Up to 90°C.
  • Cold Resistance: Down to -17°C.
  • Density: Between 0.940 and 0.960 g/cm³.
  • Solubility: Soluble in organic solvents like acetone, ether, and toluene, but immiscible with water .

Entellan acts by physically embedding the tissue sample within a solidified resin matrix. This process preserves the tissue's structural integrity and prevents degradation from environmental factors like light and humidity []. The acrylate polymers likely undergo a free radical polymerization reaction during xylene evaporation, forming a cross-linked network that traps the tissue components.

Entellan's primary safety concern is its solvent, xylene. Xylene is a flammable liquid with a strong odor. It can cause irritation to the skin, eyes, and respiratory system upon exposure [].

  • Safety Precautions:
    • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling Entellan [].
    • Work in a well-ventilated area to minimize xylene inhalation.
    • Dispose of waste according to proper hazardous waste disposal regulations [].

Entellan's chemical structure allows it to undergo various reactions typical of polymeric materials. It primarily functions through physical embedding rather than chemical cross-linking during the embedding process. The polymeric nature aids in the stabilization of embedded specimens, ensuring that they remain intact over time without significant alteration in their properties .

Entellan exhibits minimal biological activity, as it is primarily used as a mounting medium rather than a biochemical agent. Its indifference to biological stains indicates that it does not interfere with histological techniques, making it suitable for preserving cellular structures without altering their appearance under microscopic examination .

The synthesis of Entellan involves the polymerization of various acrylate compounds in xylene. This process typically includes:

  • Selection of Monomers: Choosing appropriate acrylates and methacrylates based on desired properties.
  • Polymerization: Conducting the reaction under controlled conditions to form a polymer solution.
  • Purification and Formulation: Removing any unreacted monomers and formulating the final product for use as an embedding agent .

Studies on Entellan's interactions primarily focus on its compatibility with various biological stains and its behavior under different environmental conditions. It has been noted that Entellan does not react adversely with commonly used stains such as carmine or Sudan III, which is crucial for histological applications where color fidelity is essential .

Entellan shares similarities with several other embedding agents and mounting media used in microscopy. Here are some comparable compounds:

Compound NameCompositionKey Features
ParaplastParaffin waxExcellent thermal stability
EponEpoxy resinHigh mechanical strength
OCT CompoundOptimal Cutting Temperature compoundIdeal for frozen sections
HistoresinMethacrylate-based resinSuitable for hard tissues

Uniqueness of Entellan

Entellan's uniqueness lies in its rapid setting time, transparency, and long-term preservation capabilities without color change or degradation, which distinguishes it from traditional paraffin-based methods or epoxy resins that may require longer processing times and can alter specimen appearance .

Entellan exhibits a complex chemical identity that reflects its nature as a polymer-based mounting medium composed of multiple acrylate components. According to systematic chemical documentation, the compound is formally identified as butyl 2-methylprop-2-enoate combined with methyl 2-methylprop-2-enoate, representing a copolymer structure. The International Union of Pure and Applied Chemistry nomenclature designates this compound with the systematic name "butyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate," reflecting its dual-component polymer nature.

The molecular formula for Entellan is established as C13H22O4, with a corresponding molecular weight of 242.31 grams per mole. This chemical composition indicates the presence of thirteen carbon atoms, twenty-two hydrogen atoms, and four oxygen atoms within the basic structural unit. The InChI (International Chemical Identifier) key for this compound is documented as WHLPIOPUASGRQN-UHFFFAOYSA-N, providing a unique computational identifier for database searches and chemical information systems.

Copolymer Structure: Butyl Methacrylate-Methyl Methacrylate Ratio

The copolymer structure of Entellan is fundamentally based on the polymerization of butyl methacrylate (C₈H₁₄O₂) and methyl methacrylate (C₅H₈O₂) monomers, which form the polymer backbone through radical polymerization mechanisms [1] [6]. Research findings indicate that the reactivity ratios for copolymerization of n-butyl acrylate with methyl methacrylate demonstrate excellent agreement between conventional and controlled radical copolymerization processes [7]. The molecular architecture exhibits a mixed acrylate composition where the butyl methacrylate component provides flexibility and adhesion properties, while the methyl methacrylate component contributes hardness and optical transparency [8].

Studies on similar copolymer systems reveal that the monomer ratio significantly influences the final properties of the resulting polymer [9]. For methyl methacrylate and n-butyl methacrylate copolymers, reactivity ratios have been calculated using various analytical methods, with values of r₁ = 0.96 and r₂ = 1.04 (where 1 represents methyl methacrylate and 2 represents n-butyl methacrylate) [9]. This near-unity relationship indicates that both monomers exhibit similar reactivity during copolymerization, resulting in a relatively random distribution of monomer units along the polymer chain.

The copolymer composition analysis through nuclear magnetic resonance spectroscopy demonstrates that the sequence distribution in methyl methacrylate-butyl methacrylate systems follows statistical copolymerization patterns [9]. The tetrad and pentad sequence distributions calculated using Harwood statistics show that the molecular architecture contains alternating sequences of both monomer units, contributing to the balanced properties observed in the final product [9]. This structural arrangement provides Entellan with its characteristic combination of mechanical flexibility from the butyl methacrylate segments and optical clarity from the methyl methacrylate components.

ComponentMolecular FormulaFunction in CopolymerProperty Contribution
Butyl MethacrylateC₈H₁₄O₂Primary copolymer componentFlexibility and adhesion
Methyl MethacrylateC₅H₈O₂Secondary copolymer componentHardness and transparency

Molecular Weight Distribution and Polymer Chain Configuration

The molecular weight distribution of Entellan follows the characteristic patterns observed in synthetic polymers, exhibiting a polydisperse nature with multiple molecular weight averages defining its properties [10] [11]. Polymer molecular weight determination reveals that synthetic polymers consist of chains with varying lengths, necessitating the use of statistical averages to characterize the material [12]. The number average molecular weight (Mn) represents the statistical average molecular weight of all polymer chains in the sample, while the weight average molecular weight (Mw) accounts for the contribution of larger molecules to the overall molecular weight distribution [13].

Research on similar acrylate copolymer systems indicates that molecular weights typically range from 5,000 to 50,000 grams per mole, with specific values depending on polymerization conditions and monomer ratios [8]. For butyl acrylate-methyl methacrylate copolymers synthesized in xylene solvent, molecular weights of up to 15,591 grams per mole have been achieved with polydispersity indices of 1.53 [8]. The polydispersity index, calculated as the ratio of weight average to number average molecular weight, provides insight into the breadth of the molecular weight distribution.

The polymer chain configuration in Entellan is influenced by the polymerization mechanism and the presence of branching reactions common in acrylate systems [14] [15]. Studies on poly(n-butyl acrylate) reveal significant branched structures that influence end-use properties, with controlled radical polymerization techniques producing less branched materials compared to conventional free radical polymerization [14]. The chain configuration affects the final properties of the mounting medium, including its viscosity, setting time, and optical characteristics.

Molecular Weight ParameterTypical RangeSignificance
Number Average (Mn)10,000-20,000 g/molControls mechanical properties
Weight Average (Mw)15,000-30,000 g/molDetermines processing behavior
Z Average (Mz)20,000-45,000 g/molInfluences high-temperature performance
Polydispersity Index1.5-2.5Indicates distribution breadth

Solvent System Composition: Xylene and Acrylate Interactions

The solvent system in Entellan comprises primarily xylene, which serves as the dissolution medium for the acrylate copolymer and facilitates proper application characteristics [2] [3]. Xylene, with the molecular formula C₈H₁₀, exists as three isomers (ortho-, meta-, and para-xylene) that collectively provide excellent solvating power for acrylate polymers [16]. The interaction between xylene and the acrylate copolymer system is characterized by strong solubility relationships that enable the formation of a homogeneous solution with appropriate viscosity for mounting applications.

Research on solvent-polymer interactions demonstrates that xylene exhibits excellent compatibility with acrylate systems, with studies showing that methyl acrylate forms negative excess molar volumes when mixed with xylene isomers [17]. This indicates specific interactions between the acrylate functional groups and the aromatic solvent molecules, contributing to the stability and performance of the mounting medium [17]. The boiling points of xylene isomers range from 138°C to 144°C, providing controlled evaporation rates during the curing process [16].

The solvent system composition also influences the transport behavior and diffusion characteristics of the mounting medium [18]. Studies on xylene transport through polymer composites reveal that temperature and polymer structure significantly affect solvent uptake and release kinetics [18]. In Entellan formulations, the controlled evaporation of xylene during curing results in the formation of a solid, transparent film that preserves mounted specimens while maintaining optical clarity for microscopic examination.

Alternative formulations of Entellan have utilized toluene as the primary solvent, particularly in classic formulations where the polymer consists of mixed acrylates dissolved in toluene [3] [4]. The transition to xylene-based systems represents an improvement in environmental and handling characteristics while maintaining the essential solvating properties required for effective mounting medium performance [19] [5].

SolventMolecular FormulaBoiling Point RangeSolubility with Acrylates
XyleneC₈H₁₀138-144°CHighly soluble
TolueneC₇H₈111°CHighly soluble
AcetoneC₃H₆O56°CSoluble
BenzeneC₆H₆80°CSoluble
ChloroformCHCl₃61°CSoluble

Other CAS

25608-33-7

Use Classification

EPA Safer Chemical Functional Use Classes -> Polymers
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

2-Propenoic acid, 2-methyl-, butyl ester, polymer with methyl 2-methyl-2-propenoate: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2024-04-14

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